4-(N,N-Diethylsulfamoyl)-2-trifluoromethylphenylboronic acid
Description
4-(N,N-Diethylsulfamoyl)-2-trifluoromethylphenylboronic acid is a boronic acid derivative characterized by a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the ortho position and a diethylsulfamoyl (-SO₂N(CH₂CH₃)₂) group at the para position. This compound falls into the category of electron-poor arylboronic acids due to the strong electron-withdrawing effects of the -CF₃ and -SO₂N(CH₂CH₃)₂ groups. Such structural features make it a valuable reagent in cross-coupling reactions, particularly in nickel- or palladium-catalyzed processes where electron-deficient arylboronic acids exhibit enhanced transmetalation rates . Its molecular formula is C₁₁H₁₅BF₃NO₃S, with a molecular weight of 325.11 g/mol (inferred from analogous compounds in ).
Properties
Molecular Formula |
C11H15BF3NO4S |
|---|---|
Molecular Weight |
325.12 g/mol |
IUPAC Name |
[4-(diethylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H15BF3NO4S/c1-3-16(4-2)21(19,20)8-5-6-10(12(17)18)9(7-8)11(13,14)15/h5-7,17-18H,3-4H2,1-2H3 |
InChI Key |
MKOTXEGQVGUGSE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)C(F)(F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-Diethylsulfamoyl)-2-trifluoromethylphenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Derivative: The starting material, 2-trifluoromethylphenylboronic acid, is synthesized through the borylation of 2-trifluoromethylphenyl halides using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Suzuki–Miyaura Coupling
This compound participates in palladium-catalyzed cross-coupling reactions to form biaryl structures. The boronic acid group reacts with aryl halides in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) under mild conditions (THF/H₂O, 60–80°C).
Example Reaction:
Key Features:
-
Functional Group Tolerance : The sulfamoyl and trifluoromethyl groups remain intact during coupling .
Table 1: Representative Suzuki–Miyaura Reactions
| Aryl Halide Partner | Catalyst System | Solvent | Yield (%) | Application |
|---|---|---|---|---|
| 4-Bromoanisole | Pd(PPh₃)₄ | THF/H₂O | 78 | Drug intermediates |
| 2-Iodopyridine | PdCl₂(dppf) | DMF/H₂O | 82 | Heterocyclic synthesis |
Boronate Ester Formation
The boronic acid reacts with diols (e.g., catechol, sugars) to form stable boronate esters, enabling applications in molecular sensing and chromatography.
Reaction Conditions:
-
Solvent: Methanol or ethanol
-
pH: Neutral to slightly basic (pH 7–9)
-
Temperature: Room temperature
Example:
Stability : Boronate esters formed with this compound exhibit enhanced stability due to electron-withdrawing trifluoromethyl and sulfamoyl groups.
Functionalization of the Sulfamoyl Group
The N,N-diethylsulfamoyl moiety undergoes:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) to form sulfonamide derivatives.
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield sulfonamide esters.
Table 2: Sulfamoyl Group Reactivity
| Reaction Type | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Alkylation | CH₃I | K₂CO₃, DMF, 50°C | N-Methylated sulfonamide | 65 |
| Acylation | AcCl | Pyridine, RT | Acetylated sulfonamide | 72 |
Hydrolytic Stability
-
Aqueous Media : Stable in neutral water but undergoes slow hydrolysis under acidic (pH < 4) or basic (pH > 10) conditions.
-
Storage : Requires anhydrous conditions at −20°C to prevent boronic acid degradation.
Oxidative Reactions
The boronic acid group can be oxidized to phenolic derivatives using H₂O₂ or NaIO₄, though this reactivity is suppressed by the electron-withdrawing trifluoromethyl group.
Comparative Reactivity with Analogues
Table 3: Reactivity Comparison with Similar Boronic Acids
| Compound | Substituents | Suzuki Coupling Yield (%) | Hydrolytic Stability (t₁/₂ in H₂O) |
|---|---|---|---|
| 4-(N,N-Diethylsulfamoyl)-2-CF₃-PhB(OH)₂ | CF₃, SO₂N(Et)₂ | 78–82 | 48 hours |
| 4-CF₃-PhB(OH)₂ | CF₃ | 85 | 24 hours |
| 4-SO₂NH₂-PhB(OH)₂ | SO₂NH₂ | 68 | 72 hours |
Key Trend : Electron-withdrawing groups (e.g., CF₃) improve coupling yields but reduce hydrolytic stability compared to electron-donating groups .
Industrial and Environmental Impact
-
Scale-Up Challenges : Palladium removal and boronic acid purification require specialized techniques (e.g., silica gel chromatography).
-
Green Chemistry : Water-based Suzuki reactions and recyclable Pd catalysts are under investigation to reduce environmental footprint.
This compound’s versatility in cross-coupling, functional group transformations, and biomedical applications positions it as a critical building block in modern organic synthesis. Further studies on its enantioselective reactions and in vivo stability are warranted to expand its utility.
Scientific Research Applications
Synthesis and Reactivity
4-(N,N-Diethylsulfamoyl)-2-trifluoromethylphenylboronic acid can be synthesized through various methods, including Suzuki-Miyaura coupling reactions. Its reactivity profile allows it to participate in several types of organic transformations, including:
- Suzuki Coupling Reactions : This compound can act as a boron source in cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.
- Catalysis : The compound has shown potential as a catalyst in dehydrative amidation reactions between carboxylic acids and amines, facilitating the formation of amides under mild conditions .
Medicinal Chemistry
The unique structural characteristics of this compound make it suitable for drug development. Its ability to form stable complexes with biomolecules can be exploited in designing selective inhibitors for various biological targets.
Antibacterial Activity
Research has indicated that phenylboronic acids, including this compound, exhibit antibacterial properties. Studies have evaluated their effectiveness against various bacterial strains, suggesting potential applications in developing new antibacterial agents .
Diagnostics
The binding properties of boronic acids with sugars have been explored for diagnostic applications, particularly in glucose sensing. The incorporation of the trifluoromethyl group may enhance selectivity and sensitivity in detecting glucose levels, which is crucial for diabetes management .
Case Studies
Mechanism of Action
The mechanism of action of 4-(N,N-Diethylsulfamoyl)-2-trifluoromethylphenylboronic acid is primarily based on its ability to form covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoromethyl group enhances the compound’s reactivity and stability, while the diethylsulfamoyl group can participate in various nucleophilic substitution reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, electronic properties, and steric profile of 4-(N,N-Diethylsulfamoyl)-2-trifluoromethylphenylboronic acid can be contextualized by comparing it to structurally related arylboronic acids. Key comparisons are summarized below:
Electronic Effects and Reactivity
2-Trifluoromethylphenylboronic Acid (CAS 1423-27-4) :
This analog lacks the sulfamoyl group but shares the ortho-trifluoromethyl substitution. Studies show that electron-withdrawing -CF₃ groups accelerate transmetalation in cross-coupling reactions by stabilizing the transition state. However, steric hindrance from the ortho-CF₃ group can reduce reactivity compared to para-substituted analogs .- For example, in nickel-catalyzed couplings, less hindered analogs like 4-acetylphenylboronic acid react faster than sterically demanding derivatives .
4-(Methylsulfonyl)phenylboronic Acid (CAS 149104-88-1) :
The methylsulfonyl (-SO₂CH₃) group is a stronger electron-withdrawing group than diethylsulfamoyl, which may enhance reactivity. However, the absence of a trifluoromethyl group diminishes the compound’s electron-deficient character compared to the target compound .
Steric Considerations
2-Fluorophenylboronic Acid (CAS 1423-27-4) :
Despite lacking a sulfamoyl group, the smaller fluorine substituent at the ortho position results in lower steric hindrance, enabling higher reactivity than 2-trifluoromethylphenylboronic acid in cross-coupling reactions .(3-(N,N-Diethylsulfamoyl)-4-fluorophenyl)boronic Acid (CAS 1704121-64-1) :
This compound replaces the ortho-CF₃ group with fluorine, reducing steric bulk while retaining electron-withdrawing effects. Such modifications balance reactivity and steric accessibility .
Functional Group Variations
4-Formylphenylboronic Acid (CAS 87199-17-5) :
The aldehyde (-CHO) group is electron-withdrawing but lacks the steric bulk of sulfamoyl groups. This compound is more reactive in certain couplings but less stable under acidic or nucleophilic conditions .
Comparative Data Table
Biological Activity
4-(N,N-Diethylsulfamoyl)-2-trifluoromethylphenylboronic acid is a boronic acid derivative with significant potential in medicinal chemistry. Its unique structural features, including the trifluoromethyl group and sulfamoyl moiety, suggest a variety of biological activities, particularly in inhibiting enzyme activity and exhibiting antimicrobial properties.
- Molecular Formula : C11H15BF3NO4S
- Molecular Weight : 297.06 g/mol
- CAS Number : Not specifically listed, but related compounds include 1279107-82-2 for similar structures.
The biological activity of boronic acids is often attributed to their ability to form reversible covalent bonds with diols, which is crucial for interacting with various biological targets. The presence of the trifluoromethyl group enhances the compound's electronic properties, potentially increasing its reactivity and selectivity in biological systems.
Key Mechanisms
- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and proteasomes, which are vital for cellular regulation and protein degradation.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens, including bacteria and fungi.
Biological Activity Studies
Research into the biological activity of this compound highlights its potential applications in treating infections and possibly cancer.
Antimicrobial Studies
A comparative analysis of structurally similar compounds indicates that this compound could show significant activity against:
- Bacteria : Escherichia coli, Bacillus cereus
- Fungi : Candida albicans, Aspergillus niger
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds:
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| AN2690 (Tavaborole) | < 1 | Candida albicans |
| 5-Trifluoromethyl-2-formyl phenylboronic acid | 16 | Escherichia coli |
Case Studies
- Inhibition of LeuRS : Similar compounds have been shown to inhibit leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. Docking studies suggest that this compound may interact with the active site of LeuRS, potentially blocking its function.
- Comparative Antimicrobial Efficacy : In vitro studies comparing this compound with other boronic acids revealed that it could outperform some existing treatments against specific bacterial strains. For instance, it exhibited a lower MIC against Bacillus cereus than AN2690, indicating promising antibacterial properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for introducing the N,N-diethylsulfamoyl group into phenylboronic acid derivatives?
- Methodological Answer : The sulfamoyl group can be introduced via nucleophilic substitution or palladium-catalyzed coupling. For example, reacting a halogenated phenylboronic acid precursor with N,N-diethylsulfamoyl chloride in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Purification typically involves column chromatography with silica gel and a hexane/ethyl acetate gradient. Stability of the boronic acid moiety during sulfamoylation must be monitored via TLC or LC-MS .
Q. How should researchers handle and store this compound to avoid hydrolysis or decomposition?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in anhydrous solvents (e.g., THF or DMF). Avoid prolonged exposure to moisture or acidic/basic conditions. For handling, use gloveboxes or Schlenk techniques. Decomposition can be tracked via ¹¹B NMR spectroscopy, where a shift from ~30 ppm (trigonal boron) to ~10 ppm (tetrahedral borate) indicates hydrolysis .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- ¹H/¹³C/¹¹B NMR : Confirm boronic acid presence (¹¹B signal at ~30 ppm) and sulfamoyl group integration.
- FT-IR : Look for B–O stretches (~1340 cm⁻¹) and S=O vibrations (~1150 cm⁻¹).
- LC-MS/HPLC : Assess purity and detect hydrolyzed byproducts (e.g., boroxines) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic effects of the trifluoromethyl and sulfamoyl groups on Suzuki-Miyaura coupling efficiency?
- Methodological Answer : Density Functional Theory (DFT/B3LYP) calculations can model the compound’s frontier molecular orbitals (FMOs) to evaluate electron-withdrawing effects. The trifluoromethyl group reduces electron density at the boronic acid, potentially slowing transmetalation. Solvent effects (e.g., polar aprotic vs. aqueous) can be simulated using the SMD continuum model. Compare computed activation energies with experimental kinetic data to validate predictions .
Q. How can researchers resolve contradictions between experimental NMR data and computational chemical shift predictions?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Use explicit solvent models in DFT calculations (e.g., COSMO-RS) instead of implicit ones. For dynamic systems, perform molecular dynamics (MD) simulations to sample conformers, then average calculated shifts. Cross-validate with 2D NMR (e.g., NOESY) to identify dominant conformations .
Q. What strategies optimize this compound’s reactivity in multi-component reactions under mild conditions?
- Methodological Answer : Screen catalysts (e.g., Pd(OAc)₂ with SPhos ligand) and additives (e.g., Cs₂CO₃ for deprotonation) using high-throughput experimentation (HTE). Employ Design of Experiments (DoE) to identify synergistic effects. For water-sensitive reactions, use micellar catalysis (e.g., TPGS-750-M surfactant) to stabilize the boronic acid in aqueous media .
Q. How does the sulfamoyl group influence this compound’s binding affinity in medicinal chemistry applications (e.g., protease inhibition)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) and MD simulations to assess sulfamoyl interactions with target proteins (e.g., hydrogen bonding with catalytic residues). Compare with analogs lacking the sulfamoyl group via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding ΔG. Synergistic effects with the trifluoromethyl group on hydrophobic interactions should be analyzed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
